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Introduction
YX-2-107 is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6), developed

as a Proteolysis Targeting Chimera (PROTAC). It functions by inducing the ubiquitination and

subsequent proteasomal degradation of CDK6, offering a novel therapeutic strategy for

hematologic malignancies dependent on CDK6 activity.[1][2][3][4] This document provides

detailed application notes and experimental protocols for the use of YX-2-107 in the research

of hematologic malignancies, particularly Philadelphia chromosome-positive acute

lymphoblastic leukemia (Ph+ ALL).[1][2][5][6]

Mechanism of Action
YX-2-107 is a heterobifunctional molecule that links a ligand for CDK6 to a recruiter for the

Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This ternary complex formation facilitates the

transfer of ubiquitin to CDK6, marking it for degradation by the proteasome.[3][4] By degrading

CDK6, YX-2-107 not only inhibits its kinase-dependent activities but also disrupts its non-

catalytic functions, leading to a more profound anti-leukemic effect compared to traditional

kinase inhibitors.[2][3][6] The degradation of CDK6 leads to decreased phosphorylation of the
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Retinoblastoma (RB) protein and subsequent downregulation of the transcription factor

FOXM1, ultimately inhibiting cell cycle progression and proliferation of cancer cells.[1][2][5]
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Caption: YX-2-107 mechanism of action and downstream signaling pathway.
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In Vitro Activity
Parameter Cell Line Value Reference

IC₅₀ (CDK6

Degradation)
BV173 (Ph+ ALL) 4.4 nM [1]

IC₅₀ (CDK4 Kinase

Activity)
- 0.69 nM [3][7]

IC₅₀ (CDK6 Kinase

Activity)
- 4.4 nM [3][7]

Degradation Constant

(DC₅₀)
BV173 (Ph+ ALL) ~4 nM [3]

In Vitro Experimental Conditions
Experiment Cell Lines

Concentrati
on

Duration Effect Reference

CDK6

Degradation
BV173

0, 1.6, 8, 40,

200, 1000 nM
4 hours

Selective

degradation

of CDK6

[1][5]

S-Phase

Inhibition

BV173, SUP-

B15
2000 nM 48 hours

Inhibition of

S-phase

entry

[1][5]

Inhibition of

RB

Phosphorylati

on and

FOXM1

Expression

BV173, SUP-

B15
2000 nM 72 hours

Inhibited RB

phosphorylati

on and

FOXM1

expression

[1][5]

In Vivo Activity
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Animal
Model

Dosage
Administrat
ion

Duration Effect Reference

NRG-SGM3

mice (Ph+

ALL

xenografts)

150 mg/kg
i.p., single

daily
3 days

Suppressed

Ph+ ALL

proliferation

[1][5]

C57BL/6j

mice

(Pharmacokin

etics)

10 mg/kg
i.p., single

dose
-

Cmax of 741

nM, cleared

from plasma

after 4 hours

[1][5]

NRG-SGM3

mice (TKI-

resistant Ph+

ALL)

25 mg/kg or

50 mg/kg
-

20

consecutive

days

More

effective than

palbociclib in

suppressing

in vivo growth

[6]

Experimental Protocols
In Vitro CDK6 Degradation Assay
Objective: To determine the concentration-dependent degradation of CDK6 by YX-2-107 in a

hematologic malignancy cell line.

Materials:

Ph+ ALL cell line (e.g., BV173)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

YX-2-107

DMSO (vehicle control)

Phosphate Buffered Saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-CDK6, anti-CDK4, anti-GAPDH or β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:

Cell Seeding: Seed BV173 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow

them to adhere overnight.

Compound Treatment: Prepare serial dilutions of YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000

nM) in complete culture medium.[1][5] The final DMSO concentration should be consistent

across all wells and not exceed 0.1%.

Remove the old medium and add the medium containing the different concentrations of YX-
2-107 or vehicle control.

Incubation: Incubate the cells for 4 hours at 37°C in a humidified incubator with 5% CO₂.[1]

[5]

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with 100 µL of

lysis buffer per well.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Separate the proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against CDK6, CDK4, and a loading

control (GAPDH or β-actin) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane three times with TBST.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

CDK6 and CDK4 band intensities to the loading control.

Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of YX-2-107 on cell cycle distribution.

Materials:

Ph+ ALL cell lines (e.g., BV173, SUP-B15)

Complete cell culture medium

YX-2-107 (2000 nM)

DMSO (vehicle control)

PBS
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70% Ethanol (ice-cold)

RNase A

Propidium Iodide (PI) staining solution

Flow cytometer

Protocol:

Cell Treatment: Seed cells and treat with 2000 nM YX-2-107 or vehicle control for 48 hours.

[1][5]

Cell Harvesting: Harvest the cells by centrifugation.

Fixation: Wash the cells with PBS and resuspend the cell pellet in 1 mL of ice-cold 70%

ethanol while vortexing gently. Fix the cells overnight at -20°C.

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI

staining solution containing RNase A.

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S,

and G2/M phases of the cell cycle.

In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-leukemic activity of YX-2-107 in a mouse xenograft model of

Ph+ ALL.

Materials:

Immunodeficient mice (e.g., NRG-SGM3)

Ph+ ALL cells (patient-derived or cell line)
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YX-2-107

Vehicle solution

Sterile syringes and needles for intraperitoneal (i.p.) injection

Protocol:

Xenograft Establishment: Inject Ph+ ALL cells intravenously or subcutaneously into

immunodeficient mice.

Tumor/Leukemia Burden Monitoring: Monitor the engraftment and progression of leukemia

by bioluminescence imaging (if cells are luciferase-tagged) or by monitoring peripheral blood

for human CD45+ cells.

Treatment Initiation: Once the leukemia is established, randomize the mice into treatment

groups (vehicle control, YX-2-107).

Drug Administration: Administer YX-2-107 at a dose of 150 mg/kg via i.p. injection daily for a

specified period (e.g., 3 days or longer for survival studies).[1][5]

Monitoring: Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior) and

measure leukemia burden regularly.

Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues (bone

marrow, spleen, peripheral blood) for analysis of leukemia infiltration (e.g., by flow cytometry

for hCD45+ cells) and target engagement (e.g., Western blot for CDK6 levels in sorted

leukemic cells).

Data Analysis: Compare the leukemia burden and survival rates between the treatment and

control groups.

Experimental Workflow Visualization
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Caption: Overview of experimental workflow for YX-2-107 evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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